molecular formula C11H13FN2O B8200591 (R)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8200591
M. Wt: 208.23 g/mol
InChI Key: WDYXEXPXLJSQFV-JTQLQIEISA-N
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Description

®-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a ligand for P2X3 receptors, which are implicated in pain sensation and other physiological processes .

Preparation Methods

The synthesis of ®-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to enhance yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

®-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with P2X3 receptors. These receptors are ionotropic receptors that mediate pain sensation by allowing the flow of cations like sodium, potassium, and calcium upon activation by adenosine triphosphate (ATP). The compound acts as a ligand, binding to these receptors and modulating their activity, which can result in analgesic effects .

Comparison with Similar Compounds

®-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole can be compared with other similar compounds, such as:

The uniqueness of ®-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole lies in its specific interaction with P2X3 receptors and its potential therapeutic applications in pain management.

Biological Activity

(R)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, which includes a fluorinated pyridine moiety and an oxazole ring, suggests diverse interactions with biological targets. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN2OC_{12}H_{14}FN_{2}O, with a molecular weight of approximately 222.25 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄FN₂O
Molecular Weight222.25 g/mol
CAS Number2828433-61-8
Melting PointNot reported
SolubilitySoluble in DMSO

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit dihydrofolate reductase (DHFR), although direct evidence for this specific compound remains limited .
  • Antiproliferative Properties : Preliminary investigations suggest that this compound exhibits antiproliferative effects against certain cancer cell lines. The fluorinated pyridine moiety could enhance its interaction with cellular targets, potentially leading to cell cycle arrest or apoptosis .
  • Receptor Modulation : The oxazole ring may facilitate binding to various receptors, including P2X receptors, which are implicated in pain signaling and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same structural class:

  • Anticancer Activity : A study evaluating fluorinated derivatives found that certain compounds showed significant antiproliferative effects against breast and lung cancer cell lines. The highest activity was correlated with specific structural features similar to those present in this compound .
  • Enzyme Inhibition : Research on related oxazole compounds demonstrated their ability to inhibit enzymes involved in nucleotide synthesis, suggesting a potential mechanism for their anticancer effects .

Properties

IUPAC Name

(4R)-2-(5-fluoropyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYXEXPXLJSQFV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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